molecular formula C6H15N3 B2842529 2-(Diethylamino)ethanimidamide CAS No. 885959-89-7

2-(Diethylamino)ethanimidamide

Cat. No.: B2842529
CAS No.: 885959-89-7
M. Wt: 129.207
InChI Key: BMFVLJDYYWMBHV-UHFFFAOYSA-N
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Description

2-(Diethylamino)ethanimidamide (CAS: 89599-94-0) is a nitrogen-containing organic compound with the molecular formula C₆H₁₅N₃O and an average molecular mass of 145.206 g/mol . Structurally, it consists of a diethylamino group (-N(C₂H₅)₂) attached to an ethanimidamide backbone, which includes a hydroxyimine (-N-OH) functional group. The compound is also referred to by systematic IUPAC names such as (Z)-2-(diethylamino)-N′-hydroxyethanimidamide and has synonyms like 2-Diethylamino-N-hydroxyacetamidine .

Properties

IUPAC Name

2-(diethylamino)ethanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N3/c1-3-9(4-2)5-6(7)8/h3-5H2,1-2H3,(H3,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFVLJDYYWMBHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diethylamino)ethanimidamide typically involves the reaction of diethylamine with an appropriate precursor under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, with the temperature maintained at a specific range to ensure optimal yield. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The compound is then packaged and stored under appropriate conditions to maintain its stability and prevent degradation .

Chemical Reactions Analysis

Types of Reactions: 2-(Diethylamino)ethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Diethylamino)ethanimidamide finds applications in several scientific fields:

Mechanism of Action

The mechanism of action of 2-(Diethylamino)ethanimidamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, enzyme inhibition, and receptor activation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-(Diethylamino)ethanimidamide and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Notable Properties
This compound C₆H₁₅N₃O 145.206 Diethylamino group, hydroxyimidamide Moderate lipophilicity; used in coordination chemistry
2-(Dimethylamino)ethanimidamide dihydrochloride C₄H₁₁N₃·2HCl 191.09 (free base: 101.15) Dimethylamino group, dihydrochloride salt Enhanced water solubility; pharmaceutical applications
2-(1,3-Dioxo-isoindol-2-yl)ethanimidamide HCl C₁₀H₁₀ClN₃O₂ 239.66 Isoindole-dione ring, hydrochloride salt Aromatic π-system; potential bioactivity
N'-Hydroxy-2-(2-thienyl)ethanimidamide C₆H₉N₃OS 171.22 Thiophene ring, hydroxyimidamide Electron-rich sulfur heterocycle; agrochemical uses
Ethanimidamide, N-hydroxy-N'-[3-(trifluoromethyl)phenyl]- C₉H₁₀F₃N₃O 233.20 Trifluoromethylphenyl group Electron-withdrawing substituent; metabolic stability

Key Comparisons

Alkylamino Substituent Effects Diethylamino vs. However, the dimethylamino derivative’s dihydrochloride salt (C₄H₁₁N₃·2HCl) exhibits superior water solubility due to ionic interactions . Reactivity: The diethylamino group’s bulkiness may sterically hinder reactions at the imidamide moiety, whereas the smaller dimethylamino group allows for faster nucleophilic substitution .

Aromatic vs. Aliphatic Modifications Isoindole-Dione Derivative (C₁₀H₁₀ClN₃O₂): The fused aromatic ring in this compound enables π-π stacking interactions, making it suitable for targeting hydrophobic pockets in enzymes or receptors. This contrasts with the aliphatic diethylamino group in the parent compound, which prioritizes solubility and flexibility . Thiophene-Containing Analog (C₆H₉N₃OS): The thienyl group introduces sulfur-mediated electronic effects (e.g., resonance stabilization), which may alter redox behavior compared to the purely alkyl-substituted compound .

Electron-Withdrawing Groups The trifluoromethylphenyl derivative (C₉H₁₀F₃N₃O) demonstrates enhanced metabolic stability due to the electron-withdrawing CF₃ group, which resists oxidative degradation. This property is absent in this compound, making the CF₃ analog more suitable for prolonged pharmacological action .

Salt Forms and Solubility Hydrochloride salts (e.g., C₁₀H₁₀ClN₃O₂, C₄H₁₁N₃·2HCl) significantly improve aqueous solubility compared to the free base form of this compound. This is critical for intravenous drug formulations .

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